Pracinostat metabolite M1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .
准备方法
The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:
Hydroxylation: Introduction of a hydroxyl group to the parent compound.
N-dealkylation: Removal of alkyl groups from the nitrogen atoms.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .
化学反应分析
Pracinostat metabolite M1 undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
Pracinostat metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of histone deacetylase inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes such as gene expression regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancers, particularly hematologic malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用机制
The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .
相似化合物的比较
Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.
Panobinostat: Known for its efficacy in treating multiple myeloma.
Belinostat: Used in the treatment of peripheral T-cell lymphoma.
This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .
属性
CAS 编号 |
929017-34-5 |
---|---|
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+ |
InChI 键 |
ADLOOPCDYMHBCL-CSKARUKUSA-N |
手性 SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO |
规范 SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。